molecular formula C11H22N2O3 B4757946 N-hexyl-N'-(2-methoxyethyl)oxamide

N-hexyl-N'-(2-methoxyethyl)oxamide

Cat. No.: B4757946
M. Wt: 230.30 g/mol
InChI Key: FDAJFAXBGUSYIB-UHFFFAOYSA-N
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Description

N-Hexyl-N'-(2-methoxyethyl)oxamide is a disubstituted oxamide derivative characterized by a central oxamide core (-NH-CO-CO-NH-) with two distinct substituents: a hexyl group (-C₆H₁₃) and a 2-methoxyethyl group (-CH₂CH₂OCH₃). Oxamides are structurally defined by two amide groups linked by a central carbon-carbon bond, and their properties are heavily influenced by the substituents attached to the nitrogen atoms .

  • Chemical Structure: The hexyl group contributes hydrophobicity, while the 2-methoxyethyl group introduces polarity due to the ether oxygen and methoxy moiety. This combination balances solubility in both polar and nonpolar solvents.
  • For example, N-substituted oxamides are often prepared using hydrazide intermediates or cyclodehydration reactions with reagents like thionyl chloride .
  • Key Properties: Melting Point: Disubstituted oxamides generally exhibit melting points around 150°C, though tetraalkyl derivatives (e.g., tetraethyloxamide) have lower melting points (~50°C) and increased hygroscopicity . Solubility: The 2-methoxyethyl group enhances solubility in polar solvents (e.g., water or ethanol), whereas the hexyl chain improves compatibility with nonpolar solvents .

Properties

IUPAC Name

N-hexyl-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-3-4-5-6-7-12-10(14)11(15)13-8-9-16-2/h3-9H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAJFAXBGUSYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-N’-(2-methoxyethyl)oxamide can be synthesized through a condensation reaction between hexylamine and 2-methoxyethylamine with oxalic acid. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as thionyl chloride to facilitate the formation of the oxamide bond. The reaction can be represented as follows:

C2O2Cl2+C6H13NH2+C3H7ONH2C6H13NHC(O)CONHC3H7O+2HCl\text{C}_2\text{O}_2\text{Cl}_2 + \text{C}_6\text{H}_{13}\text{NH}_2 + \text{C}_3\text{H}_7\text{O}\text{NH}_2 \rightarrow \text{C}_6\text{H}_{13}\text{NHC(O)CONH}\text{C}_3\text{H}_7\text{O} + 2\text{HCl} C2​O2​Cl2​+C6​H13​NH2​+C3​H7​ONH2​→C6​H13​NHC(O)CONHC3​H7​O+2HCl

Industrial Production Methods

In an industrial setting, the production of N-hexyl-N’-(2-methoxyethyl)oxamide may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-N’-(2-methoxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

    Reduction: Reduction reactions can convert the oxamide groups to amine groups.

    Substitution: The oxamide groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Higher oxamides or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted oxamides depending on the nucleophile used.

Scientific Research Applications

N-hexyl-N’-(2-methoxyethyl)oxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-hexyl-N’-(2-methoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxamide functional group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The table below compares N-hexyl-N'-(2-methoxyethyl)oxamide with structurally related oxamides:

Compound Name Substituents Melting Point (°C) Solubility Profile Key Applications
This compound Hexyl, 2-Methoxyethyl ~100–150 (estimated) Polar and nonpolar solvents Potential use in drug design, agrochemicals
Oxamide (CAS 471-46-5) Unsubstituted (-NH₂) Decomposes at ~419 Slightly soluble in water Slow-release fertilizer
N,N'-Di-n-Propyloxamide Two n-propyl groups ~150 Polar solvents (e.g., ethanol) UV absorption studies
Tetraethyloxamide Four ethyl groups ~50 Hygroscopic; soluble in nonpolar solvents Electrochemical studies
N-Benzyl-N'-(2-Hydroxyphenyl)Oxamide Benzyl, 2-hydroxyphenyl Not reported Moderate in polar solvents Pharmaceutical intermediates

Key Observations :

  • Substituent Effects : Alkyl chains (e.g., hexyl) lower melting points compared to unsubstituted oxamide, while polar groups (e.g., methoxyethyl) enhance solubility in polar solvents .
  • Hygroscopicity : Tetraalkyl derivatives like tetraethyloxamide are more hygroscopic than disubstituted analogs due to reduced crystallinity .

Spectroscopic and Electronic Properties

  • UV Absorption : Oxamides exhibit weak absorption bands at 310–240 nm and intense bands at 250–180 nm. Substitution patterns influence these transitions:

    • The 2-methoxyethyl group in this compound may induce a red shift (~5000–9500 cm⁻¹) in UV spectra compared to simpler amides, as seen in N,N'-dimethyloxamide .
    • Cyclic oxamides (e.g., 2,3-diketopiperazine) show reduced solubility and altered absorption due to rigid conformations .

Functional and Application Comparisons

  • Agricultural Use : Unsubstituted oxamide is a slow-release nitrogen fertilizer, reducing ammonia volatilization by 38–63% compared to urea . This compound’s hydrophobic substituents might delay nitrogen release further, though this requires experimental validation.
  • Electrochemical Stability: Oxamide derivatives maintain structural stability in batteries within 1.3–3.8 V windows, but deeper discharge (<0.5 V) leads to decomposition . The hexyl group in the target compound could enhance stability in non-aqueous electrolytes.
  • Pharmaceutical Potential: Analogous compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid show inhibitory activity against fungal enzymes, suggesting that this compound might serve as a scaffold for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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